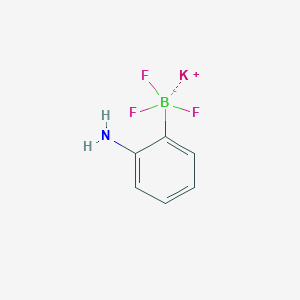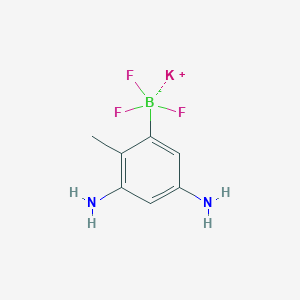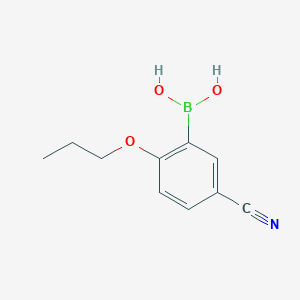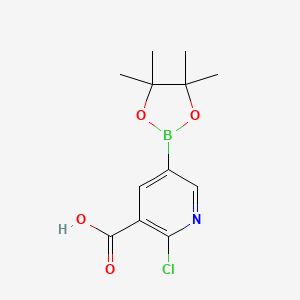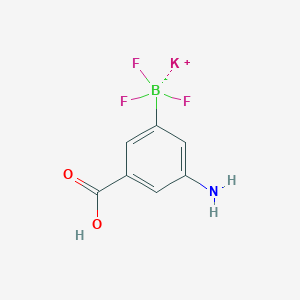
Potassium (3-amino-5-carboxyphenyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-amino-5-carboxyphenyl)trifluoroboranuide is a versatile organoboron compound known for its stability and reactivity. This compound is part of the broader class of potassium organotrifluoroborates, which are widely used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-amino-5-carboxyphenyl)trifluoroboranuide typically involves the reaction of 3-amino-5-carboxyphenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions are mild, often requiring only room temperature and a short reaction time .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified through recrystallization and drying .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-amino-5-carboxyphenyl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Potassium (3-amino-5-carboxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and catalysts
Mechanism of Action
The mechanism of action of potassium (3-amino-5-carboxyphenyl)trifluoroboranuide involves its role as a nucleophilic partner in cross-coupling reactions. The compound interacts with palladium catalysts to form palladium complexes, which then undergo transmetalation and reductive elimination to form the desired products. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium (4-carboxyphenyl)trifluoroborate
- Potassium (3-methoxyphenyl)trifluoroborate
Uniqueness
Potassium (3-amino-5-carboxyphenyl)trifluoroboranuide is unique due to its dual functional groups (amino and carboxyl), which provide additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .
Properties
IUPAC Name |
potassium;(3-amino-5-carboxyphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO2.K/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5;/h1-3H,12H2,(H,13,14);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIGDEGSEXHLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)N)C(=O)O)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
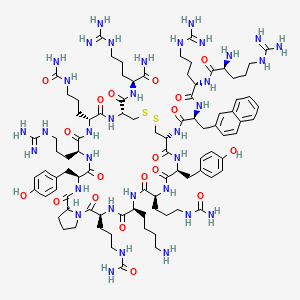
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B7910015.png)
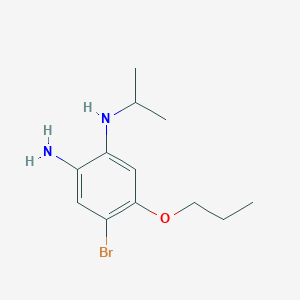
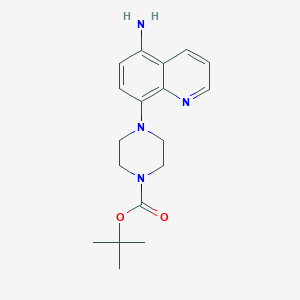
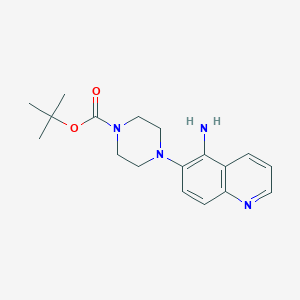
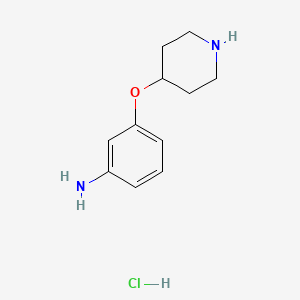
![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B7910048.png)
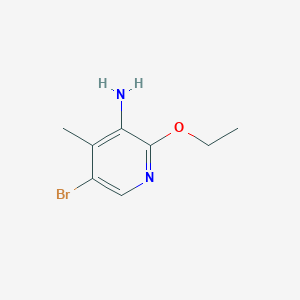
![Tert-butyl 2-[(2E)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B7910070.png)
![Potassium [3-amino-5-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B7910084.png)
